

formulating haloperidol undecanoate nanoparticles for sustained release

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Compound of Interest

Compound Name: *Haloperidol Undecanoate*

CAS No.: *1797983-18-6*

Cat. No.: *B584395*

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Application Note: Engineering Sustained-Release **Haloperidol Undecanoate** Nanoparticles

Executive Summary & Rationale

Haloperidol Undecanoate (HU) represents a highly lipophilic ester prodrug of the antipsychotic haloperidol. Unlike the free base, the undecanoate ester is designed for depot formulations, relying on slow hydrolysis and diffusion. While traditional formulations use oily depots (e.g., sesame oil), Poly(lactic-co-glycolic acid) (PLGA) nanoparticles offer a superior alternative by providing:

- **Tunable Release Kinetics:** Modulating the Lactide:Glycolide (L:G) ratio allows precise control over degradation rates (weeks to months).
- **Reduced Injection Site Pain:** Aqueous nanosuspensions avoid the viscosity and granuloma risks of oil-based depots.
- **Phagocytic Avoidance:** Surface modification (e.g., PEGylation) can extend circulation if systemic distribution is required, though for depot effects, larger size (~200-500nm) or local aggregation is often preferred.

Technical Challenge: The extreme lipophilicity of HU ($\text{LogP} > 5.5$) presents a risk of "drug expulsion" during the drying phase, leading to high initial burst release. This protocol utilizes a Single Emulsion Solvent Evaporation (O/W) technique optimized with a high-shear stabilization step to lock the drug within the polymer matrix.

Formulation Strategy: The "Core-Shell" Logic

To achieve sustained release, we must entrap the HU within a dense polymer matrix.

- **Polymer Selection:** Use PLGA 75:25 (e.g., Resomer® RG 752H). The higher lactide content increases hydrophobicity, slowing water penetration and hydrolysis, which aligns with the long-acting goal of HU.
- **Surfactant System:** Polyvinyl Alcohol (PVA) (MW 30-70 kDa). PVA forms a semi-permanent interface that prevents particle coalescence during solvent evaporation.
- **Solvent System:** Dichloromethane (DCM). It dissolves both PLGA and HU efficiently and has high volatility for easy removal.

Detailed Protocol: Single Emulsion Solvent Evaporation

Phase 1: Pre-Formulation & Materials

- **Drug:** Haloperidol Undecanoate (Purity >99%).
- **Polymer:** PLGA 75:25 (MW 40,000–75,000 Da), acid terminated.
- **Organic Solvent:** Dichloromethane (DCM), HPLC Grade.
- **Aqueous Phase:** Milli-Q Water containing 1% (w/v) PVA.

Phase 2: The Emulsification Workflow

Step 1: Organic Phase Preparation

- Weigh 100 mg of PLGA 75:25 and 10 mg of **Haloperidol Undecanoate** (10:1 Polymer:Drug ratio).

- Note: Do not exceed 20% drug loading initially. High loading disrupts the polymer matrix, causing burst release.
- Dissolve in 3 mL of DCM. Vortex until the solution is crystal clear.

Step 2: Aqueous Phase Preparation

- Prepare 20 mL of 1% (w/v) PVA solution in Milli-Q water.
- Filter through a 0.22 μm membrane to remove dust/aggregates.
- Chill to 4°C (Ice bath). Cold temperature increases viscosity, improving emulsion stability.

Step 3: High-Shear Emulsification (Critical Step)

- Place the Aqueous Phase probe sonicator tip (e.g., QSonica or Branson) into the center of the beaker.
- Inject the Organic Phase slowly into the Aqueous Phase while sonicating.
- Sonication Parameters:
 - Amplitude: 40%
 - Cycle: 10 seconds ON / 5 seconds OFF
 - Duration: 2 minutes total ON time.
 - Goal: Create an Oil-in-Water (O/W) emulsion with droplet size < 500 nm.

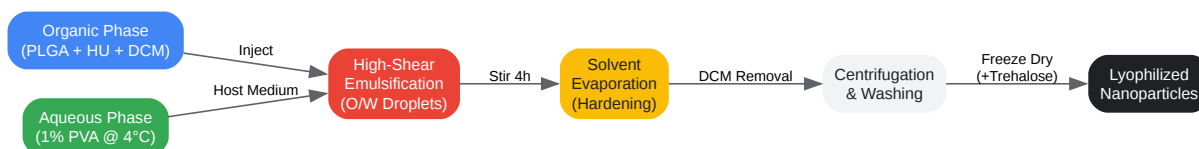
Step 4: Solvent Evaporation (Hardening)

- Transfer the emulsion to a beaker containing 50 mL of 0.1% PVA (Dilution Phase) under magnetic stirring (300 RPM).
- Stir for 3–4 hours at room temperature in a fume hood.
 - Mechanism: DCM diffuses out of the droplets and evaporates, hardening the PLGA into solid nanospheres entrapping the HU.

Step 5: Purification & Recovery

- Centrifugation: 15,000 x g for 30 minutes at 4°C.
- Wash: Discard supernatant (free drug/PVA). Resuspend pellet in Milli-Q water. Repeat 3 times.
- Lyophilization: Resuspend final pellet in 5% Trehalose (cryoprotectant) solution. Freeze at -80°C, then lyophilize for 24-48 hours.

Process Visualization



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Caption: Figure 1. Single Emulsion Solvent Evaporation Workflow for **Haloperidol Undecanoate** PLGA Nanoparticles.

Characterization & Validation Protocols

To ensure scientific integrity, the following parameters must be validated.

Parameter	Method	Acceptance Criteria	Troubleshooting
Particle Size	Dynamic Light Scattering (DLS)	200 – 400 nm	If >500nm, increase sonication energy or PVA concentration.
Polydispersity (PDI)	DLS	< 0.200	If high, ensure uniform energy input during sonication.
Zeta Potential	Electrophoretic Mobility	-20 to -40 mV	If near 0, wash more thoroughly to remove excess PVA layers.
Encapsulation Efficiency (EE%)	HPLC (UV @ 248nm)	> 75%	If low, increase polymer concentration or pH of aqueous phase.

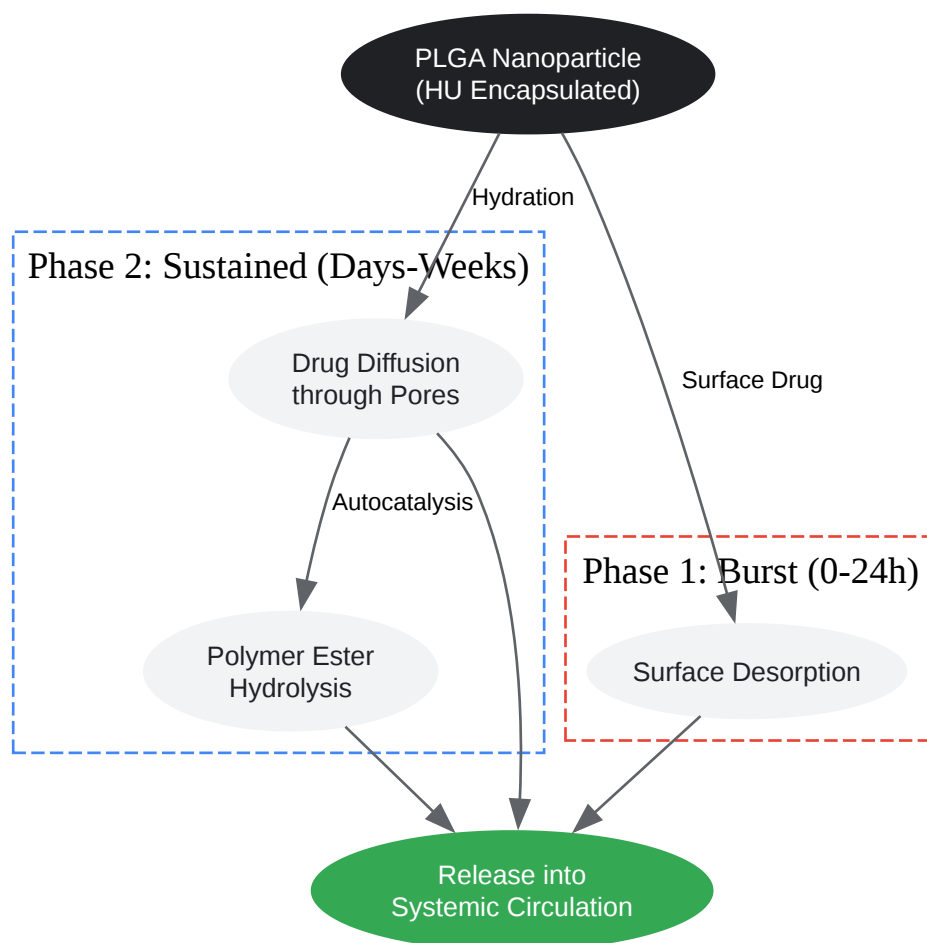
In Vitro Release Study Protocol

Since HU is hydrophobic, standard PBS release media will fail due to saturation.

- Media: Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% Tween 80 (to maintain sink conditions).
- Setup: Dialysis Bag method (MWCO 12-14 kDa).
- Procedure:
 - Place 5 mg equivalent NPs in dialysis bag.
 - Immerse in 50 mL release media at 37°C under shaking (100 RPM).
 - Sample 1 mL at intervals (1h, 24h, 3d, 7d, 14d, 21d, 28d). Replace with fresh media.
- Analysis: HPLC quantification of **Haloperidol Undecanoate** (and free Haloperidol if hydrolysis occurs).

Release Mechanism Logic

Understanding the release profile is vital for depot formulation.



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Caption: Figure 2. Biphasic release mechanism: Initial surface desorption followed by diffusion-erosion coupling.

References

- Standard Protocol for PLGA Nanoparticles
 - Crucho, C. I. C., & Barros, M. T. (2017). Polymeric nanoparticles: A study on the preparation variables and characterization methods.
- Haloperidol Formulation Precedents

- Budhian, A., Siegel, S. J., & Winey, K. I. (2007). Haloperidol-loaded PLGA nanoparticles: Systematic study of particle size and drug content.
- Release Kinetics Methodology
 - Fredenberg, S., et al. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—A review.
- Lipid Nanoparticle Alternatives (SLN/NLC)
 - Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.
- To cite this document: BenchChem. [formulating haloperidol undecanoate nanoparticles for sustained release]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b584395/docs#formulating-haloperidol-undecanoate-nanoparticles-for-sustained-release\]](https://www.benchchem.com/product/b584395/docs#formulating-haloperidol-undecanoate-nanoparticles-for-sustained-release)

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